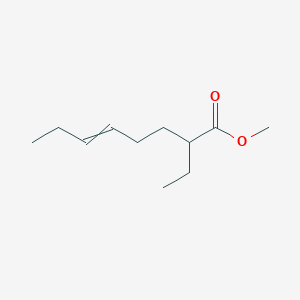
Methyl 2-ethyloct-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethyloct-5-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. The structure of this compound includes a methyl group, an ethyl group, and an oct-5-enoate chain, making it a versatile molecule in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-ethyloct-5-enoate can be synthesized through the esterification of 2-ethyloct-5-enoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
2-ethyloct-5-enoic acid+methanolH2SO4methyl 2-ethyloct-5-enoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-ethyloct-5-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-ethyloct-5-enoic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: 2-ethyloct-5-enoic acid and methanol.
Reduction: 2-ethyloct-5-enol.
Oxidation: Various oxidized derivatives depending on the conditions.
Aplicaciones Científicas De Investigación
Methyl 2-ethyloct-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reactant in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which methyl 2-ethyloct-5-enoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways and cellular functions. The molecular targets and pathways involved in these processes are still under investigation, but they may include interactions with enzymes and receptors involved in metabolic pathways .
Comparación Con Compuestos Similares
Methyl acetate: A simple ester with a similar structure but different functional groups.
Ethyl acetate: Another ester commonly used as a solvent with similar properties.
Methyl butyrate: An ester with a different alkyl chain length and structure.
Uniqueness: Methyl 2-ethyloct-5-enoate is unique due to its specific alkyl chain and the presence of an unsaturated bond (double bond) in the oct-5-enoate chain. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other esters .
Propiedades
Número CAS |
114577-16-1 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
methyl 2-ethyloct-5-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-10(5-2)11(12)13-3/h6-7,10H,4-5,8-9H2,1-3H3 |
Clave InChI |
VQQXEYCNNXDAFU-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCC(CC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


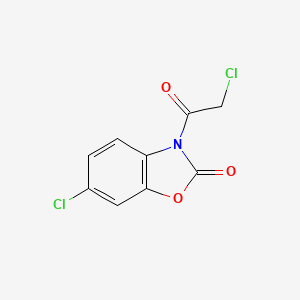
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
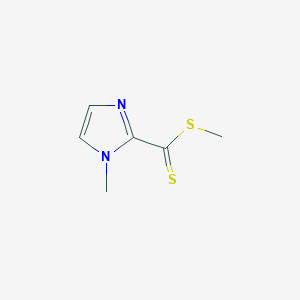

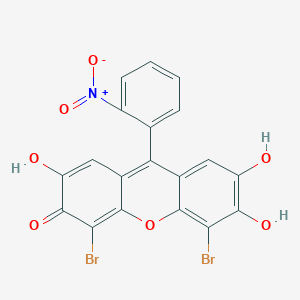
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
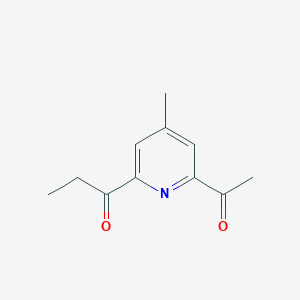
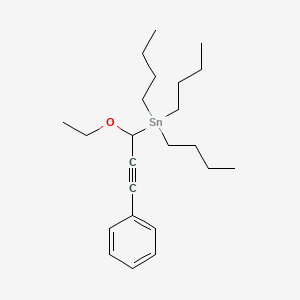
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
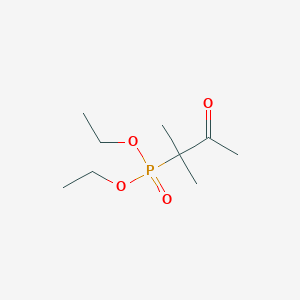
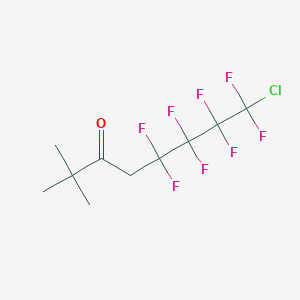
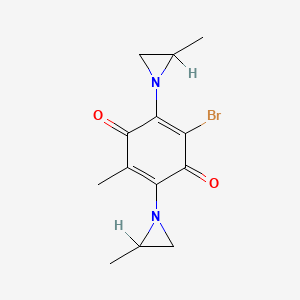
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
